2-{[5-({2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{[5-({2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, fluorobenzyl groups, and sulfanyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-({2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Fluorobenzyl Groups: The fluorobenzyl groups are introduced via nucleophilic substitution reactions.
Sulfanyl Linkages: The sulfanyl linkages are formed through thiol-ene reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkages, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound’s potential therapeutic properties can be explored. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[5-({2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl and fluorobenzyl groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-({2-[(4-chlorobenzyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
- 2-{[5-({2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[5-({2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of fluorine atoms, in particular, can enhance the compound’s stability and bioactivity compared to its analogs.
Properties
CAS No. |
1018048-94-6 |
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Molecular Formula |
C19H16F2N4O2S3 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C19H16F2N4O2S3/c20-13-3-1-12(2-4-13)9-22-16(26)10-28-18-24-25-19(30-18)29-11-17(27)23-15-7-5-14(21)6-8-15/h1-8H,9-11H2,(H,22,26)(H,23,27) |
InChI Key |
GEFKNGWJFUXMEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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